molecular formula C55H85NO16 B579936 7-O-Desmethyl Temsirolimus CAS No. 408321-08-4

7-O-Desmethyl Temsirolimus

カタログ番号: B579936
CAS番号: 408321-08-4
分子量: 1016.276
InChIキー: CJDQIEOIQZFHOU-HNWJUJSNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

The primary target of 7-O-Desmethyl Temsirolimus is mTOR (mammalian target of rapamycin) . mTOR is a unique antitumor drug target because it is a convergence point for many signaling pathways . It plays a crucial role in controlling cell division .

Mode of Action

This compound, like its parent compound Temsirolimus, acts as an inhibitor of mTOR . It binds to an intracellular protein, FKBP-12, and the resulting protein-drug complex inhibits the activity of mTOR . This inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells . When mTOR is inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway, is blocked .

Biochemical Pathways

The inhibition of mTOR by this compound affects the PI3 kinase/AKT pathway . In in vitro studies using renal cell carcinoma cell lines, Temsirolimus inhibited the activity of mTOR and resulted in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .

Pharmacokinetics

Temsirolimus is metabolized in the liver, and its elimination half-life is 17.3 hours for Temsirolimus and 54.6 hours for its major metabolite, Sirolimus . It is excreted primarily in the feces (78%) and to a lesser extent in the urine (4.6%) .

Result of Action

The inhibition of mTOR by this compound leads to cell cycle arrest in the G1 phase . This results in the reduction of cell proliferation, growth, and survival . It also reduces the levels of certain growth factors, such as vascular endothelial growth factor (VEGF), which are overexpressed in solid tumors like kidney cancer and are thought to play a crucial role in angiogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing antiepileptic drugs (EIAEDs) can significantly affect the pharmacokinetics of Temsirolimus and its active metabolite, Sirolimus . .

Safety and Hazards

Temsirolimus, the parent compound of 7-O-Desmethyl Temsirolimus, is an intravenous drug for the treatment of renal cell carcinoma (RCC), developed by Wyeth Pharmaceuticals . It is a derivative and prodrug of sirolimus . The safety data sheet for Temsirolimus indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

Temsirolimus is being studied in clinical trials for treatment of various types of tumors such as hepatocellular carcinoma, glioblastoma, multiple myeloma, etc . The results of ongoing clinical trials with mTOR inhibitors, as single agents and in combination regimens, will better define their activity in cancer .

生化学分析

Biochemical Properties

7-O-Desmethyl Temsirolimus interacts with various enzymes and proteins in biochemical reactions. It is mainly hydroxylated and/or demethylated by human liver microsomes . The predominant enzyme responsible for its metabolism is CYP3A4 . Moreover, CYP3A5 and CYP2C8 also show significant activities, especially resulting in the formation of 27-O-desmethyl, 25-hydroxy, and hydroxy-piperidine temsirolimus .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antitumor activity in patients with relapsed or refractory mantle cell lymphoma (MCL) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division . Inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, temsirolimus, from which this compound is derived, has shown neuroprotective effects at a dosage of 5 mg/kg intraperitoneal in an in vivo model of Parkinson’s Disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to more than 20 metabolites, not counting metabolism via the sirolimus pathway . Eighteen of these metabolites could be structurally identified using ion trap MSn and high-resolution mass spectrometry .

類似化合物との比較

7-O-Desmethyl Temsirolimus is compared with other metabolites of Temsirolimus, such as:

  • 23-Hydroxy Temsirolimus
  • 24-Hydroxy Temsirolimus
  • 12-Hydroxy Temsirolimus
  • Hydroxy-piperidine Temsirolimus
  • 2this compound

What sets this compound apart is its specific role in the metabolic pathway and its unique inhibitory effects on the mTOR pathway .

特性

{ "Design of Synthesis Pathway": "The synthesis pathway for 7-O-Desmethyl Temsirolimus involves a series of chemical reactions to remove the O-desmethyl group from Temsirolimus.", "Starting Materials": [ "Temsirolimus", "Dichloromethane", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethyl acetate", "Magnesium sulfate" ], "Reaction": [ "Temsirolimus is dissolved in dichloromethane", "Methanol is added to the solution and stirred", "Sodium hydroxide is added to the mixture and stirred", "The mixture is heated to reflux for several hours", "Hydrochloric acid is added to the mixture to adjust the pH", "The mixture is extracted with ethyl acetate", "The organic layer is separated and washed with water", "The solvent is evaporated under reduced pressure", "The residue is purified by column chromatography using ethyl acetate and hexanes as eluent", "The product, 7-O-Desmethyl Temsirolimus, is obtained as a white solid" ] }

CAS番号

408321-08-4

分子式

C55H85NO16

分子量

1016.276

InChI

InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1

InChIキー

CJDQIEOIQZFHOU-HNWJUJSNSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O

同義語

(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。